molecular formula C14H16Cl2N2O2 B5419598 1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide

1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide

Cat. No.: B5419598
M. Wt: 315.2 g/mol
InChI Key: VOMKLZALYJORQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 3,4-dichloroaniline with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological pathways and interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    This compound: Similar in structure but with different substituents.

    Piperidine-4-carboxamide: Lacks the acetyl and dichlorophenyl groups.

    N-(3,4-dichlorophenyl)piperidine-4-carboxamide: Lacks the acetyl group.

Properties

IUPAC Name

1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-11-2-3-12(15)13(16)8-11/h2-3,8,10H,4-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKLZALYJORQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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